N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Description
N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene-amine linker. The compound’s structure includes a 1,4-dimethylpyrazole moiety at the 5-position, linked to a 1,3-dimethylpyrazole group at the 4-amine position. This configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-13-16(4)11(8)6-12-10-7-15(3)14-9(10)2/h5,7,12H,6H2,1-4H3 |
InChI Key |
ZLYIZDPBZBKAAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=CN(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This reaction can be catalyzed by various agents, including iodine, which facilitates the formation of the pyrazole ring . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve eco-friendly methodologies, such as heterogeneous catalytic systems and ligand-free systems. These methods aim to reduce the environmental impact of the synthesis process while maintaining high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole N-oxides, while reduction reactions can produce reduced pyrazole derivatives .
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and fluorescent dyes
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Key Observations :
- The target compound’s bis-pyrazole scaffold distinguishes it from benzylamine- or quinoline-linked analogs .
- Substituent positions (e.g., 1,4-dimethyl vs.
Biological Activity
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structural framework that may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes two pyrazole rings, which are known for their biological significance. Pyrazole derivatives have been reported to exhibit various bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key findings are summarized below:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- In vitro Studies : Compounds with a similar pyrazole structure have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through pathways such as DNA damage and inhibition of tubulin polymerization .
Antimicrobial Activity
Research indicates that pyrazole derivatives can also possess antibacterial and antifungal properties. For example:
- Mechanism of Action : The interaction of these compounds with bacterial enzymes can inhibit their function, leading to cell death. Some derivatives have been shown to be effective against resistant strains of bacteria.
Case Studies and Research Findings
Several studies provide insights into the biological activity of pyrazole derivatives:
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells leads to reduced proliferation.
- Apoptosis Induction : Activation of apoptotic pathways contributes to the anticancer effects observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
